molecular formula C15H11Cl2NO3 B238774 N-(3,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(3,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B238774
M. Wt: 324.2 g/mol
InChI Key: QIJSOMHUEWLUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been used in scientific research for many years. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a significant role in the development and progression of various types of cancers. The purpose of

Mechanism Of Action

N-(3,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase, which prevents the receptor from phosphorylating downstream signaling molecules and activating various cellular processes. This inhibition of EGFR signaling leads to the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, which are all important processes in cancer development and progression.

Biochemical And Physiological Effects

N-(3,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of EGFR signaling, induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(3,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its potency and specificity for EGFR inhibition, which makes it a valuable tool for studying the role of EGFR signaling in various cellular processes. However, one of the limitations of N-(3,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are many potential future directions for the use of N-(3,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in scientific research. One potential direction is the development of more potent and specific EGFR inhibitors that can be used in the treatment of various types of cancers. Another potential direction is the use of N-(3,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other targeted therapies to enhance the efficacy of cancer treatment. Finally, N-(3,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may also be useful in the development of new treatments for various inflammatory and neurodegenerative diseases.

Synthesis Methods

N-(3,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a multi-step process that involves the reaction of 3,4-dichlorophenylacetic acid with 1,2-dimethoxybenzene in the presence of thionyl chloride to form the intermediate 3,4-dichlorophenyl-2-methoxyphenylacetyl chloride. This intermediate is then reacted with 1,4-benzodioxane-6-carboxylic acid in the presence of triethylamine to form the final product, N-(3,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been widely used in scientific research to study the role of EGFR signaling in various cellular processes, including cell proliferation, differentiation, and survival. This compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells, both in vitro and in vivo. N-(3,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been used to study the effects of EGFR inhibition on the development and progression of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

Product Name

N-(3,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C15H11Cl2NO3/c16-11-3-2-10(8-12(11)17)18-15(19)9-1-4-13-14(7-9)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19)

InChI Key

QIJSOMHUEWLUNS-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.